(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate
Overview
Description
(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is a useful research compound. Its molecular formula is C18H34O7 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detergent
“1-Oxododecyl a-D-glucopyranoside” is used as a detergent in research and development . Its properties make it suitable for use in a variety of laboratory settings.
Surfactant
This compound serves as a surfactant across diverse domains . As a surfactant, it can reduce surface tension, which is useful in many scientific and industrial processes.
Emulsifier
In addition to being a surfactant, “1-Oxododecyl a-D-glucopyranoside” also acts as an emulsifier . This means it can help mix two substances that are normally immiscible, making it valuable in fields like food science and cosmetics.
Solubilizing Agent
The compound’s remarkable solubilizing characteristics render it well-suited for formulating drug delivery systems . It can help increase the solubility of certain substances, enhancing their bioavailability in pharmaceutical applications.
Therapeutics Advancement
“1-Oxododecyl a-D-glucopyranoside” plays a role in advancements in therapeutics . Its properties can be leveraged to improve the efficacy of therapeutic treatments.
Combatting Drug-Resistant Infections
This compound is frequently employed in combatting drug-resistant infections . Its ability to enhance the delivery of drugs makes it a valuable tool in the fight against these challenging health issues.
Chronic Ailments Treatment
“1-Oxododecyl a-D-glucopyranoside” is also used in the treatment of chronic ailments . Its unique properties can be harnessed to improve the effectiveness of long-term treatments.
Groundbreaking Treatments Creation
Finally, this compound plays a pivotal role in the creation of groundbreaking treatments . Researchers can use it to develop new and innovative therapies for various diseases.
Mechanism of Action
1-Oxododecyl-alpha-D-glucopyranoside, also known as (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate or [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate, is a compound with a wide range of applications in the biomedical field . .
Target of Action
It’s often used as a research chemical , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that the compound belongs to the class of alpha-d-glucopyranosides . These compounds are known to exhibit anomeric effects, where there is overlap between a filled orbital and an unfilled orbital, leading to a stabilizing interaction .
Result of Action
It’s known that the compound serves as a surfactant and emulsifier across diverse domains . Its remarkable solubilizing characteristics render it well-suited for formulating drug delivery systems and advancements in therapeutics .
Action Environment
It’s known that the compound should be stored at temperatures below -15°c .
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-SOVHRIKKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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